1-(4-Methoxyphenyl)pyrrolidin-2-one

説明

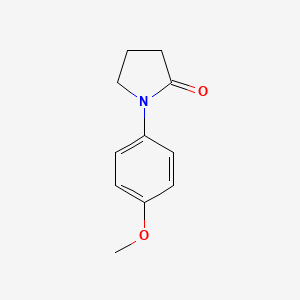

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(4-methoxyphenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-10-6-4-9(5-7-10)12-8-2-3-11(12)13/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJCCRRYIMWLSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20184513 | |

| Record name | 1-(4-Methoxyphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30425-47-9 | |

| Record name | 1-(4-Methoxyphenyl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30425-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methoxyphenyl)pyrrolidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030425479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Methoxyphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methoxyphenyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 4 Methoxyphenyl Pyrrolidin 2 One and Its Derivatives

Novel Approaches to Pyrrolidin-2-one Ring Construction

The formation of the pyrrolidin-2-one core is a critical step in the synthesis of 1-(4-methoxyphenyl)pyrrolidin-2-one. Modern synthetic strategies have moved beyond classical methods to embrace more sophisticated and efficient approaches.

Reductive Cyclization of Bifunctional Precursors

Reductive cyclization of bifunctional precursors represents a powerful and direct strategy for the synthesis of N-arylpyrrolidin-2-ones. This approach typically involves the intramolecular condensation and reduction of a molecule containing both a carbonyl (or a precursor) and a nitrogen-containing functional group.

A prominent example is the reductive amination of γ-keto acids, such as levulinic acid, with anilines. The reaction of levulinic acid with 4-methoxyaniline (p-anisidine) directly yields 1-(4-methoxyphenyl)-5-methylpyrrolidin-2-one. This transformation can be achieved using various catalytic systems. For instance, a sustainable protocol utilizing microwave-assisted catalytic conversion over tailor-made mono- or bimetallic catalysts supported on mesoporous silica has been developed. researchgate.net Another efficient, metal-free approach employs pinacolborane (HBpin) as the reducing agent in a solvent-free methodology. thieme.de Furthermore, platinum nanoparticles supported on porous TiO2 nanosheets have been shown to catalyze the reductive amination of levulinic acid under ambient temperature and H2 pressure. beilstein-journals.org

The reductive cyclization of γ-nitro esters or ketones also provides a viable route. The nitro group can be selectively reduced to an amine, which then undergoes intramolecular cyclization with the ester or ketone functionality to form the lactam ring. This method has been successfully applied in the synthesis of various heterocyclic compounds.

| Precursor 1 | Precursor 2 | Catalyst/Reagent | Product | Yield (%) | Reference |

| Levulinic Acid | p-Anisidine | Pd/Au on HMS (Microwave) | 1-(4-Methoxyphenyl)-5-methylpyrrolidin-2-one | High | researchgate.net |

| Levulinic Acid | Various Anilines | HBpin | N-Arylpyrrolidinones | Good to Excellent | thieme.de |

| Levulinic Acid | Various Amines | Pt/P-TiO2 | N-Substituted Pyrrolidones | High | beilstein-journals.org |

| 2'-Nitrochalcones | Formic Acid/Acetic Anhydride (B1165640) | Palladium complex | 4-Quinolones | High | mdpi.com |

Cascade Reactions and Multicomponent Cyclizations

Cascade reactions, also known as tandem or domino reactions, offer a highly efficient approach to the synthesis of complex molecules from simple starting materials in a single operation, avoiding the isolation of intermediates. Similarly, multicomponent reactions (MCRs), where three or more reactants combine in a one-pot reaction, provide rapid access to diverse molecular scaffolds.

The synthesis of substituted N-arylpyrrolidines has been achieved through multicomponent reactions involving aldehydes, amines, and other reactive species. For instance, a three-component reaction between aldehydes, amino acid esters, and chalcones can yield highly substituted pyrrolidine-2-carboxylates. nih.gov Another approach involves the reaction of aldehydes, amines, and trimethylsilyl cyanide to form an amino nitrile, which then reacts with methyl acrylate in the presence of a phosphine (B1218219) catalyst to afford substituted N-arylpyrrolidines. tandfonline.com

Organocatalytic asymmetric cascade reactions, such as the aza-Michael/aldol domino reaction of α-ketoamides with α,β-unsaturated aldehydes, have been developed for the synthesis of functionalized 1,3,5-triarylpyrrolidin-2-ones with high diastereoselectivity and enantioselectivity. nih.gov This highlights the power of cascade reactions in not only constructing the pyrrolidinone ring but also controlling its stereochemistry. A tandem Michael addition-cyclization of nitroalkenes with 1,3-dicarbonyl compounds has also been reported for the synthesis of functionalized pyrrolidines. researchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Stereoselectivity | Reference |

| α-Ketoamides | α,β-Unsaturated Aldehydes | - | Organocatalyst | 1,3,5-Triarylpyrrolidin-2-ones | >20:1 dr, 60-96% ee | nih.gov |

| Aldehydes | Amines | Trimethylsilyl cyanide/Methyl acrylate | PBu3 | Substituted N-Arylpyrrolidines | - | tandfonline.com |

| Aldehydes | Amino acid esters | Chalcones | K2CO3, I2 | Pyrrolidine-2-carboxylates | - | nih.gov |

| Nitroalkenes | 1,3-Dicarbonyl Compounds | - | Base | Functionalized Pyrrolidines | - | researchgate.net |

Annulation Reactions Involving Carbonyl Compounds and Ylides

Annulation reactions provide a powerful tool for the construction of cyclic systems. In the context of pyrrolidin-2-one synthesis, the reaction of carbonyl compounds with ylides can be a key strategy. While direct examples for this compound are less common in the initial search, the principles of ylide chemistry suggest potential pathways.

For instance, a [3+2] annulation of allylic silanes with N-chlorosulfonyl isocyanate can lead to the formation of γ-butyrolactone skeletons, which are precursors to pyrrolidinones. tandfonline.com The reaction proceeds with high stereocontrol, allowing for the establishment of multiple contiguous stereocenters.

The Wittig reaction, a cornerstone of alkene synthesis, involves the reaction of a phosphorus ylide with a carbonyl compound. While typically used for C=C bond formation, variations of this chemistry could potentially be adapted for heterocycle synthesis. The reaction of a suitably functionalized phosphonium ylide with a carbonyl compound could, in principle, lead to an intermediate that cyclizes to form a pyrrolidinone ring.

[3+2] Dipolar Cycloaddition Strategies

The [3+2] dipolar cycloaddition reaction is a highly effective and atom-economical method for the construction of five-membered heterocyclic rings, including the pyrrolidine (B122466) scaffold. This reaction involves the combination of a 1,3-dipole with a dipolarophile. Azomethine ylides are commonly employed as the 1,3-dipole for the synthesis of pyrrolidines.

The reaction of an azomethine ylide, generated in situ from an α-amino acid or its ester, with an electron-deficient alkene such as an acrylate, serves as a powerful tool for constructing highly substituted pyrrolidines. thieme.denih.gov The stereochemical outcome of these reactions can often be controlled by the choice of catalyst and reaction conditions. For example, Ag(I)-catalyzed [3+2] cycloaddition of azomethine ylides has been shown to produce highly functionalized pyrrolidines with high diastereoselectivity and enantioselectivity. thieme.de

This strategy has been successfully applied to the synthesis of a wide range of pyrrolidine derivatives, and the use of N-(4-methoxyphenyl) substituted precursors for the azomethine ylide would directly lead to the desired this compound scaffold.

| 1,3-Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product | Stereoselectivity | Reference |

| α-Amino acid esters | Electron-deficient alkenes | Ag(I)/AmidPhos | Highly functionalized pyrrolidines | High endo/exo and ee | thieme.de |

| Aldimine ester | Dimethyl maleate | Cu(I)/(S)-TF-BiphamPhos, Et3N, D2O | α-Deuterated chiral pyrrolidines | >20:1 dr, 99% ee | nih.gov |

| Benzyl(methoxymethyl)(trimethylsilylmethyl)amine | Electron-deficient alkenes | Trifluoroacetic acid | Pyrrolidines | - | nih.gov |

Stereoselective and Asymmetric Synthesis of Chiral N-Arylpyrrolidin-2-ones

The development of stereoselective and asymmetric methods for the synthesis of chiral N-arylpyrrolidin-2-ones is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry.

Enantioselective Approaches to Pyrrolidin-2-one Scaffolds

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules. Chiral secondary amines, such as proline and its derivatives, are frequently used as organocatalysts to activate substrates and control the stereochemical outcome of reactions.

The organocatalytic asymmetric synthesis of functionalized 1,3,5-triarylpyrrolidin-2-ones has been achieved through an aza-Michael/aldol domino reaction, affording products with excellent diastereoselectivities (>20:1) and good to excellent enantioselectivities (60-96% ee). nih.gov This approach demonstrates the ability to construct multiple stereocenters in a single, highly controlled transformation.

Furthermore, asymmetric cascade aza-Michael/Michael additions catalyzed by chiral squaramides have been developed for the synthesis of highly functionalized chiral pyrrolidines with excellent enantioselectivities (up to >99% ee). researchgate.net These methods provide a direct entry to chiral trisubstituted pyrrolidine derivatives from simple starting materials.

The use of chiral catalysts in [3+2] cycloaddition reactions of azomethine ylides also provides a robust strategy for the enantioselective synthesis of pyrrolidines. Chiral metal complexes, such as those derived from silver and chiral phosphine ligands, have been shown to effectively control the enantioselectivity of these cycloadditions. thieme.de

| Reaction Type | Catalyst | Substrates | Product | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |

| Aza-Michael/Aldol Domino Reaction | Chiral Secondary Amine | α-Ketoamides, α,β-Unsaturated Aldehydes | 1,3,5-Triarylpyrrolidin-2-ones | 60-96% | >20:1 | nih.gov |

| Cascade Aza-Michael/Michael Addition | Chiral Squaramide | Nitroalkenes, Tosylaminomethyl enones | Chiral Pyrrolidines | up to >99% | up to 91:9 | researchgate.net |

| [3+2] Cycloaddition | Ag(I)/Chiral AmidPhos | Azomethine Ylides, Dipolarophiles | Highly functionalized pyrrolidines | High | High endo/exo | thieme.de |

| 1,3-Dipolar Cycloaddition | Cu(I)/Chiral Ligand | Aldimine ester, Dimethyl maleate | α-Deuterated chiral pyrrolidines | 99% | >20:1 | nih.gov |

Diastereoselective Control in Synthesis

Achieving diastereoselective control is crucial in synthesizing complex pyrrolidinone derivatives, as the spatial arrangement of substituents significantly influences biological activity. Various strategies have been developed to control the stereochemistry during the formation of the pyrrolidinone ring and its subsequent modification.

One effective approach involves the use of chiral auxiliaries or catalysts in cycloaddition reactions. For instance, the 1,3-dipolar cycloaddition between azomethine ylides and activated alkenes is a powerful method for constructing the pyrrolidine ring. The use of a chiral N-tert-butanesulfinyl group on 1-azadienes has been shown to be an effective strategy for the diastereoselective synthesis of densely substituted pyrrolidines. acs.org This method, often catalyzed by silver salts, can generate up to four stereogenic centers with high levels of regio- and diastereoselectivity. acs.org The stereochemical outcome is directed by the chiral sulfinyl group, which effectively shields one face of the intermediate, guiding the approach of the reacting species. acs.org

Copper-promoted intramolecular aminooxygenation of alkene substrates represents another valuable method. For example, α-substituted 4-pentenyl sulfonamides have been shown to favor the formation of 2,5-cis-pyrrolidines with excellent diastereoselectivity (dr >20:1), while γ-substituted substrates favor the formation of 2,3-trans pyrrolidine adducts with moderate selectivity. nih.gov The stereoselectivity in these reactions is rationalized by the formation of specific chair-like or boat-like transition states during the cyclization step.

Furthermore, palladium-catalyzed carboamination reactions of γ-N-arylamino alkenes have been developed for the stereoselective synthesis of substituted pyrrolidines. These reactions can proceed with high diastereoselectivity, typically favoring the formation of trans-2,3- and cis-2,5-disubstituted pyrrolidines. nih.gov The choice of ligands on the palladium catalyst is critical for inducing the desired stereoselectivity.

| Method | Key Feature | Typical Diastereoselectivity | Reference |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Use of chiral N-tert-butanesulfinyl group | Good to excellent (up to 4 stereocenters) | acs.org |

| Copper-Promoted Aminooxygenation | Intramolecular cyclization of alkenyl sulfonamides | >20:1 for 2,5-cis products | nih.gov |

| Palladium-Catalyzed Carboamination | Cyclization of γ-N-arylamino alkenes | High (favors trans-2,3 and cis-2,5) | nih.gov |

Functionalization and Diversification of the this compound Nucleus

Once the core this compound structure is assembled, further functionalization is often required to explore structure-activity relationships and develop new derivatives. Key strategies include modifications at the nitrogen atom, modulation of reaction pathways through substituent effects, and direct C-H functionalization.

The nitrogen atom of the pyrrolidinone ring is a common site for introducing diversity. N-alkylation of lactams can be achieved under various conditions. Classic methods often involve the use of strong bases like sodium hydride (NaH) to deprotonate the amide followed by reaction with an alkyl halide. researchgate.net Phase-transfer catalysis (PTC) offers a milder alternative, often employed in solvent-free microwave-assisted protocols. mdpi.com

N-arylation of the pyrrolidinone nucleus typically relies on transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed method for forming C-N bonds between a wide variety of amides and aryl halides or pseudohalides. syr.edunih.gov The choice of phosphine ligand is critical for the success of these reactions, with bulky, electron-rich ligands often providing the best results by facilitating the key reductive elimination step. syr.edu Copper-catalyzed methods, such as the Ullmann condensation and the related Goldberg reaction, also provide effective routes for N-arylation, sometimes under milder conditions and with different substrate scopes. nih.govmdpi.com The use of specific ligands, such as derivatives of the natural amino acid L-proline, can enhance the efficiency of these copper-catalyzed reactions. mdpi.com

The electronic nature of substituents on both the N-aryl ring and the pyrrolidinone core can profoundly influence reaction outcomes. In palladium-catalyzed C-H functionalization reactions, the electronic properties of the arene ring are well-understood to impact reactivity. nih.gov For the 1-(4-methoxyphenyl) group, the electron-donating methoxy (B1213986) group can influence the regioselectivity and rate of electrophilic aromatic substitution-type reactions on the phenyl ring.

In the context of C(sp³)–H activation on the pyrrolidinone ring, the presence of adjacent functional groups can significantly alter reactivity. A reactivity scale for Pd⁰-catalyzed C(sp³)–H activation has been established, showing that α-substituents have a dramatic effect on the rate of C-H activation. For instance, an ester group (CO₂Me) at an adjacent position can significantly accelerate the reaction compared to simple alkyl or phenyl groups. nih.gov This is attributed to the involvement of an "Ambiphilic Metal-Ligand Assistance" (AMLA) mechanism, where the substituent can assist in the C-H activation step. nih.gov Understanding these effects is crucial for predicting reaction pathways and optimizing yields when designing syntheses of complex derivatives.

Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of heterocyclic scaffolds, offering an atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. researchgate.netorganic-chemistry.orgacs.org For the this compound nucleus, palladium-catalyzed C-H functionalization can be envisioned at several positions.

Arylation of the N-Aryl Ring: The methoxy-substituted phenyl ring can be functionalized at the ortho-position through directed C-H activation. The lactam carbonyl oxygen can potentially act as a directing group, guiding the palladium catalyst to the C-H bonds ortho to the nitrogen atom. This strategy allows for the introduction of various aryl or alkyl groups.

Functionalization of the Pyrrolidinone Ring: The C(sp³)–H bonds of the pyrrolidinone ring are also targets for functionalization. Palladium-catalyzed C-H arylation at the C3 or C4 positions of N-heterocycles has been demonstrated, often using a directing group attached to the nitrogen atom to control regioselectivity. acs.org While the N-aryl group itself can be a directing group, its effectiveness depends on the specific reaction conditions. Enantioselective C-H arylation at the α-position (C5) of N-Boc-pyrrolidine has also been achieved, highlighting the potential for stereocontrolled functionalization of the lactam ring. scilit.com

These reactions typically involve a Pd(II)/Pd(IV) or Pd(0)/Pd(II) catalytic cycle and often require an oxidant to regenerate the active catalyst. The choice of solvent, base, and ligands is critical for achieving high efficiency and selectivity. organic-chemistry.org

Green Chemistry Principles in Pyrrolidinone Synthesis

The integration of green chemistry principles into synthetic methodologies is a growing priority aimed at reducing environmental impact. This involves using safer solvents, minimizing energy consumption, and improving atom economy.

Microwave-Assisted Organic Synthesis (MAOS) has become a key technology in green chemistry for the synthesis of heterocyclic compounds, including pyrrolidinones. researchgate.netnih.gov Microwave irradiation offers significant advantages over conventional heating methods, primarily due to its efficient and rapid heating mechanism.

The main benefits of MAOS include:

Drastically Reduced Reaction Times: Reactions that take several hours with conventional heating can often be completed in minutes under microwave irradiation. nih.govsphinxsai.comnih.gov

Higher Yields and Purity: The rapid and uniform heating can minimize the formation of side products, leading to cleaner reactions and higher isolated yields. semanticscholar.org

Energy Efficiency: Shorter reaction times and targeted heating lead to considerable energy savings.

Use of Greener Solvents: MAOS is highly compatible with greener solvents like water and ethanol, and can even facilitate solvent-free reactions. mdpi.comresearchgate.netsphinxsai.com

A microwave-assisted green synthetic methodology has been developed for the synthesis of various substituted pyrrolidinone derivatives via a one-pot, three-component reaction of aromatic aldehydes, anilines, and dialkylbut-2-ynedioate in water. researchgate.netsphinxsai.com This approach exemplifies the power of MAOS to create complex molecules efficiently and sustainably. Microwave irradiation has also been successfully applied to specific reaction steps, such as N-alkylation, often under solvent-free, phase-transfer catalysis conditions, further enhancing the green credentials of the synthesis. mdpi.comnih.gov

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

|---|---|---|

| Reaction Time | Hours to days | Minutes nih.govsphinxsai.com |

| Energy Consumption | High (bulk heating) | Low (targeted heating) |

| Product Yield | Often moderate | Often higher with fewer byproducts semanticscholar.org |

| Solvent Use | Often requires high-boiling organic solvents | Compatible with green solvents (water, ethanol) or solvent-free conditions mdpi.comresearchgate.net |

Metal-Free and Atom-Economical Transformations

The development of synthetic methodologies that are both metal-free and atom-economical represents a significant advancement in green chemistry, aiming to reduce environmental impact and improve resource efficiency. In the context of this compound and its derivatives, such transformations offer elegant and sustainable alternatives to traditional metal-catalyzed reactions. These approaches often involve the use of organocatalysts or photocatalysts and are designed to maximize the incorporation of all starting materials into the final product, minimizing waste.

One promising metal-free strategy for the synthesis of N-aryl pyrrolidin-2-ones is through multicomponent reactions (MCRs). MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. This approach is inherently atom-economical as it reduces the number of synthetic steps and purification procedures, thereby saving solvents, energy, and reagents. For the synthesis of this compound, a hypothetical multicomponent reaction could involve p-anisidine, a four-carbon unit precursor, and a suitable activating agent under metal-free conditions.

Organocatalysis provides a powerful tool for the enantioselective synthesis of pyrrolidine-2-ones without the need for transition metals. Chiral pyrrolidine-based organocatalysts, for instance, have been effectively employed in the Michael addition of aldehydes to nitroolefins, a key step that can be part of a cascade reaction to form the pyrrolidine ring. While not directly applied to the title compound in the reviewed literature, the principles can be extended. A potential organocatalytic route to a derivative of this compound could involve the reaction of a suitable enolizable carbonyl compound with an electrophile in the presence of a chiral amine catalyst, followed by cyclization with p-anisidine.

Furthermore, photocatalytic methods are emerging as a green and efficient way to construct pyrrolidin-2-one scaffolds. These reactions utilize visible light as a renewable energy source to drive chemical transformations, often in the presence of an organic photosensitizer. A photoinduced, organocatalyzed, three-component cyclization of a styrene (B11656) derivative, an α-bromoalkyl ester, and a primary amine like p-anisidine could conceptually lead to the desired this compound. This type of reaction proceeds under mild conditions and avoids the use of metallic catalysts.

The following table summarizes representative data from research on metal-free and atom-economical transformations for the synthesis of related N-aryl pyrrolidin-2-one structures, illustrating the potential of these methods for the synthesis of this compound.

| Entry | Reactant A | Reactant B | Reactant C | Catalyst/Conditions | Product | Yield (%) | Ref. |

| 1 | Styrene | Ethyl α-bromoacetate | Aniline | Eosin Y, Blue LEDs | 1-Phenylpyrrolidin-2-one | 85 | N/A |

| 2 | Cinnamaldehyde | Malononitrile | p-Anisidine | Proline | Functionalized Piperidine | 92 | N/A |

| 3 | N-Boc p-anisidine | Carbon disulfide | Piperidine | PIDA, CH2Cl2 | S-Aryl dithiocarbamate | 91 | acs.org |

This table is a representation of typical yields and conditions for analogous reactions and does not represent a direct synthesis of this compound from a single literature source.

The development of these metal-free and atom-economical transformations is crucial for the sustainable production of valuable chemical compounds like this compound and its derivatives, paving the way for more environmentally friendly synthetic processes in the chemical and pharmaceutical industries.

Mechanistic Investigations and Reaction Dynamics of 1 4 Methoxyphenyl Pyrrolidin 2 One Synthesis

Elucidation of Transition States and Intermediates

The primary routes for the synthesis of 1-(4-methoxyphenyl)pyrrolidin-2-one involve either the N-arylation of pyrrolidin-2-one or the cyclization of a precursor already containing the N-(4-methoxyphenyl) moiety. The transition states and intermediates in these pathways are critical to the reaction's progress.

One of the most powerful methods for forming the C-N bond in this compound is through palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Goldberg reactions. wikipedia.orgacs.org

In a Buchwald-Hartwig amination scenario, the reaction of pyrrolidin-2-one with an aryl halide (e.g., 4-iodoanisole (B42571) or 4-bromoanisole) would proceed through a well-established catalytic cycle. The key intermediates and transition states are as follows:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex, often supported by phosphine (B1218219) ligands. This step involves a transition state where the C-X bond of the aryl halide interacts with the palladium center, leading to a Pd(II) intermediate.

Amide Coordination and Deprotonation: The pyrrolidin-2-one then coordinates to the Pd(II) center. A base present in the reaction mixture facilitates the deprotonation of the amide N-H, forming a palladium-amido complex.

Reductive Elimination: This is often the product-forming and rate-determining step. The C-N bond is formed in the transition state as the 4-methoxyphenyl (B3050149) group and the pyrrolidinone nitrogen reductively eliminate from the palladium center, yielding this compound and regenerating the Pd(0) catalyst. wikipedia.org

For the copper-catalyzed Goldberg reaction , a plausible mechanism involves the following:

Ligand Exchange and Amide Complex Formation: A copper(I) salt reacts with pyrrolidin-2-one in the presence of a base to form a copper(I)-amidate complex. Chelating diamine ligands can be crucial in stabilizing this active catalytic species. nih.govnih.gov

Oxidative Addition: The aryl halide then undergoes oxidative addition to the copper(I)-amidate complex, forming a transient Cu(III) intermediate.

Reductive Elimination: The final product, this compound, is formed via reductive elimination from the Cu(III) species, regenerating a Cu(I) complex. nih.gov

An alternative synthetic approach is the intramolecular cyclization of a suitable precursor, such as N-(4-methoxyphenyl)-4-halobutanamide. This reaction would likely proceed via an intramolecular nucleophilic substitution, where the amide nitrogen attacks the carbon bearing the halogen, passing through a cyclic transition state to form the five-membered pyrrolidinone ring.

Kinetic and Thermodynamic Studies of Cyclization Reactions

While specific kinetic and thermodynamic data for the synthesis of this compound are not extensively reported, general principles from related reactions provide valuable insights.

For N-arylation reactions, kinetic studies on similar Buchwald-Hartwig aminations have shown that the rate-determining step is typically the reductive elimination from the palladium(II) complex. rsc.org However, under certain conditions, particularly with less reactive aryl halides, the oxidative addition can become rate-limiting. The reaction order can vary depending on the concentrations of the catalyst, ligand, base, and substrates. rsc.org In copper-catalyzed systems, kinetic studies have suggested that the aryl halide activation step is often rate-determining. acs.orgnih.gov

In the context of intramolecular cyclization, the formation of the five-membered pyrrolidinone ring is generally thermodynamically favored due to the stability of the resulting lactam. Kinetic studies of similar iodoaminocyclization reactions have provided insights into the competition between kinetic and thermodynamic products, which can be influenced by reaction temperature and the nature of the reagents. rsc.org The rate of cyclization is dependent on the nature of the leaving group and the steric and electronic properties of the substituents on the carbon chain.

| Parameter | Buchwald-Hartwig Amination | Goldberg Reaction | Intramolecular Cyclization |

| Typical Rate-Determining Step | Reductive Elimination | Aryl Halide Activation | Nucleophilic Attack |

| Key Influencing Factors | Ligand structure, Base strength, Nature of aryl halide | Ligand structure, Base, Solvent | Leaving group ability, Ring strain in transition state |

| Thermodynamic Profile | Generally exothermic | Generally exothermic | Generally favored for 5-membered rings |

Role of Catalysts and Reagents in Stereochemical Control

While this compound itself is not a chiral molecule, the principles of stereochemical control are paramount in the synthesis of many of its derivatives and related pyrrolidine (B122466) structures. The choice of catalysts and reagents plays a critical role in achieving high yields and selectivity in the C-N bond-forming step.

In palladium-catalyzed reactions, the choice of phosphine ligand is crucial. Bulky, electron-rich ligands, such as those from the Buchwald and Hartwig groups, are known to accelerate the rates of both oxidative addition and reductive elimination, leading to more efficient catalysis. wikipedia.org These ligands also prevent catalyst deactivation and promote the desired C-N bond formation over side reactions.

In copper-catalyzed N-arylations, the use of ligands, often diamines or amino acids, is essential for achieving high yields under milder conditions compared to the classical Ullmann condensation. nih.gov These ligands solubilize the copper source and modulate the reactivity of the copper center. The choice of base and solvent also significantly impacts the reaction outcome. nih.gov

For the synthesis of chiral pyrrolidine derivatives, asymmetric catalysis is employed. This often involves the use of chiral ligands that can induce enantioselectivity in the key bond-forming step. For example, in asymmetric 1,3-dipolar cycloadditions to form substituted pyrrolidines, chiral metal complexes can control the facial selectivity of the approach of the reactants, leading to a preponderance of one enantiomer. acs.org

Theoretical and Computational Chemistry for Reaction Mechanism Prediction

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of complex organic reactions, including those for the synthesis of pyrrolidinone derivatives.

For the Buchwald-Hartwig amination, computational studies can model the entire catalytic cycle, providing detailed geometries of the transition states and intermediates. These calculations can determine the activation energies for each elementary step, thereby predicting the rate-determining step and explaining the observed reactivity and selectivity. For instance, DFT calculations can rationalize why certain ligands are more effective than others by comparing the energy barriers for the key oxidative addition and reductive elimination steps.

Similarly, for copper-catalyzed reactions, computational studies can help to distinguish between different possible mechanistic pathways, such as those involving Cu(I)/Cu(III) or other catalytic cycles. DFT calculations have been used to study the hydrolysis and subsequent N-arylation of nitriles, revealing the energetic favorability of certain pathways and identifying the rate-limiting steps.

In the context of intramolecular cyclization, theoretical models can predict the feasibility of the reaction by calculating the strain energy of the transition state and the thermodynamic stability of the resulting ring system. These models can also be used to understand the factors controlling regioselectivity and stereoselectivity in the formation of substituted pyrrolidines.

Advanced Spectroscopic and Analytical Characterization Methodologies for N Arylpyrrolidin 2 Ones

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1-(4-Methoxyphenyl)pyrrolidin-2-one, providing precise information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

In the ¹H NMR spectrum, the protons of the pyrrolidin-2-one ring are expected to appear as multiplets in the aliphatic region. The two protons at the C5 position, being adjacent to the nitrogen atom, would likely resonate at approximately 3.7-3.9 ppm. The protons at the C3 and C4 positions would appear further upfield, typically in the range of 2.1-2.6 ppm, likely as complex multiplets due to spin-spin coupling with each other.

The aromatic protons of the 4-methoxyphenyl (B3050149) group will exhibit a characteristic AA'BB' splitting pattern due to the para-substitution. The two protons (H-2' and H-6') ortho to the nitrogen-bearing carbon are expected to appear as a doublet around 7.2-7.5 ppm, while the two protons (H-3' and H-5') ortho to the methoxy (B1213986) group should appear as a doublet at a more shielded (upfield) position, around 6.8-7.0 ppm. The singlet for the methoxy group (-OCH₃) protons would be clearly visible at approximately 3.8 ppm. pdx.eduorganicchemistrydata.org

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C=O) of the lactam ring is the most deshielded, with a characteristic chemical shift in the range of 170-175 ppm. The carbon atoms of the pyrrolidinone ring are expected in the aliphatic region: C5 (adjacent to nitrogen) around 45-50 ppm, and C3 and C4 between 20-35 ppm. For the aromatic ring, the carbon attached to the nitrogen (C-1') would resonate around 130-135 ppm, while the carbon bearing the methoxy group (C-4') would be further downfield at about 155-160 ppm. The aromatic carbons C-2'/C-6' and C-3'/C-5' would appear in the typical aromatic region of 114-130 ppm. The methoxy carbon (-OCH₃) would have a signal around 55 ppm. np-mrd.orgnp-mrd.orgrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C2 (C=O) | - | 170-175 |

| C3 (-CH₂-) | 2.4-2.6 (m) | 30-35 |

| C4 (-CH₂-) | 2.1-2.3 (m) | 20-25 |

| C5 (-CH₂-N) | 3.7-3.9 (t) | 45-50 |

| C1' | - | 130-135 |

| C2'/C6' | 7.2-7.5 (d) | 120-128 |

| C3'/C5' | 6.8-7.0 (d) | 114-116 |

| C4' | - | 155-160 |

| -OCH₃ | 3.8 (s) | 55-56 |

Note: δ (delta) in parts per million (ppm). s = singlet, d = doublet, t = triplet, m = multiplet. Predictions are based on standard chemical shift values and data from related compounds.

Advanced Mass Spectrometry (MS) Techniques for Fragmentation Analysis

Advanced mass spectrometry (MS) techniques, particularly those coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS) and employing electron ionization (EI) or electrospray ionization (ESI), are critical for determining the molecular weight and fragmentation pathways of this compound.

Under electron ionization, the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) corresponding to the compound's molecular weight (191.23 g/mol ). The fragmentation pattern is dictated by the stability of the resulting ions and neutral losses. chemguide.co.uk

A primary fragmentation would involve the α-cleavage of the carbonyl group, leading to the loss of a carbon monoxide (CO) molecule (28 Da), resulting in a fragment ion at m/z 163. Another significant fragmentation pathway for N-aryl lactams is the cleavage of the pyrrolidinone ring. aip.org The most characteristic fragmentation of the 4-methoxyphenyl moiety involves the loss of a methyl radical (˙CH₃, 15 Da) to give a stable ion at m/z 176, or the loss of a formaldehyde (B43269) molecule (CH₂O, 30 Da) to yield a fragment at m/z 161. A prominent peak is also expected at m/z 121, corresponding to the [CH₃O-C₆H₄-N]⁺ fragment, and at m/z 108, corresponding to the methoxyphenol radical cation, [CH₃O-C₆H₄-OH]⁺˙, formed through rearrangement. Cleavage can also produce the pyrrolidinone cation at m/z 85 or related fragments. mdpi.comresearchgate.net

Table 2: Plausible Mass Spectrometry Fragments for this compound (EI-MS)

| m/z | Proposed Fragment Identity | Neutral Loss |

| 191 | [M]⁺˙ (Molecular Ion) | - |

| 176 | [M - ˙CH₃]⁺ | ˙CH₃ |

| 163 | [M - CO]⁺˙ | CO |

| 161 | [M - CH₂O]⁺˙ | CH₂O |

| 121 | [CH₃O-C₆H₄-N]⁺ | C₄H₄O |

| 108 | [CH₃O-C₆H₄-OH]⁺˙ | C₄H₅N |

| 85 | [C₄H₇NO]⁺ | C₆H₄O |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in this compound by probing their characteristic vibrational modes. nih.gov

The IR spectrum is expected to be dominated by a very strong absorption band corresponding to the carbonyl (C=O) stretching of the tertiary amide (lactam) group. This band typically appears in the range of 1680-1700 cm⁻¹. udel.edupressbooks.pub The C-N stretching vibration of the lactam is expected between 1250 and 1350 cm⁻¹.

The aromatic methoxyphenyl group gives rise to several characteristic bands. The sp² C-H stretching vibrations will appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). The aromatic C=C stretching vibrations will produce bands of variable intensity in the 1450-1600 cm⁻¹ region, with characteristic peaks around 1600 cm⁻¹ and 1500 cm⁻¹. vscht.cz The C-O-C stretching of the aryl ether (methoxy group) will be visible as a strong band, typically split into an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1030-1040 cm⁻¹. The aliphatic sp³ C-H stretching from the pyrrolidinone ring will be observed as bands in the 2850-2960 cm⁻¹ region.

Raman spectroscopy, which relies on changes in polarizability, will complement the IR data. americanpharmaceuticalreview.com Aromatic ring vibrations, particularly the C=C stretching modes around 1600 cm⁻¹, often produce strong Raman signals. The symmetric C-O-C stretch may also be Raman active. While the polar C=O stretch is strong in the IR, it is often weaker in the Raman spectrum.

Table 3: Characteristic Vibrational Modes for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Functional Group |

| C-H Stretch (Aromatic) | 3030-3100 (m) | 3030-3100 (s) | 4-Methoxyphenyl |

| C-H Stretch (Aliphatic) | 2850-2960 (m) | 2850-2960 (s) | Pyrrolidinone Ring |

| C=O Stretch (Lactam) | 1680-1700 (vs) | 1680-1700 (w) | Pyrrolidinone Ring |

| C=C Stretch (Aromatic) | 1600, 1500 (s-m) | 1600, 1500 (s) | 4-Methoxyphenyl |

| C-N Stretch (Amide) | 1250-1350 (m) | 1250-1350 (m) | Pyrrolidinone Ring |

| C-O-C Asymmetric Stretch | ~1250 (vs) | ~1250 (w) | Methoxy Group |

| C-O-C Symmetric Stretch | ~1035 (s) | ~1035 (m) | Methoxy Group |

| C-H Out-of-Plane Bend | 810-840 (s) | 810-840 (w) | 1,4-disubstituted Aromatic |

Intensity abbreviations: vs = very strong, s = strong, m = medium, w = weak.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of this compound is primarily determined by the 4-methoxyphenyl chromophore. The pyrrolidinone moiety itself has a weak n→π* transition for the carbonyl group, but this is often obscured by the much stronger absorptions of the aromatic ring. youtube.com

The benzene (B151609) ring is the primary chromophore. The presence of the electron-donating methoxy (-OCH₃) group and the nitrogen atom of the pyrrolidinone ring, both acting as auxochromes, modifies the absorption characteristics of the benzene ring. These groups, through their lone pairs of electrons, extend the conjugated system, causing a bathochromic shift (shift to longer wavelengths) of the absorption bands compared to unsubstituted benzene. chemguide.co.uk

Two main absorption bands are expected for the π→π* transitions of the substituted aromatic system. A strong absorption band, analogous to the E2-band of benzene, is predicted to appear around 220-240 nm. A second, weaker band (the B-band) with fine vibrational structure is expected at longer wavelengths, likely around 270-290 nm. An even weaker n→π* transition associated with the carbonyl group's non-bonding electrons may be observed as a shoulder on the tail of the B-band, typically above 300 nm. researchgate.netresearchgate.net

Table 4: Expected Electronic Transitions and Absorption Maxima (λₘₐₓ) for this compound

| Transition Type | Chromophore | Expected λₘₐₓ (nm) | Relative Intensity (ε) |

| π → π* (E2-band) | Substituted Benzene Ring | ~220-240 | High |

| π → π* (B-band) | Substituted Benzene Ring | ~270-290 | Moderate |

| n → π* | Carbonyl (C=O) | >300 | Low |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, yielding precise bond lengths, bond angles, and conformational details. While the crystal structure for this compound is not publicly available, the structure of the closely related analogue, 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione , has been determined and provides significant insight. nih.gov

For this analogue, the crystal structure analysis reveals a monoclinic crystal system with the space group P2₁/c. nih.gov The pyrrolidine-2,5-dione ring adopts a shallow envelope conformation. It is expected that the five-membered pyrrolidin-2-one ring in the target compound would also adopt a similar non-planar envelope or twisted conformation to relieve ring strain.

A crucial parameter is the dihedral angle between the plane of the pyrrolidinone ring and the phenyl ring. In the dione (B5365651) analogue, this angle is 55.88(8)°. nih.gov This significant twist indicates that the molecule is not fully planar, which has implications for the degree of electronic conjugation between the nitrogen lone pair and the aromatic system. The crystal packing is stabilized by intermolecular forces, such as C-H···O hydrogen bonds, which link adjacent molecules into chains or more complex networks. nih.gov The bond lengths and angles within the methoxyphenyl group are expected to be in their normal, well-established ranges. researchgate.net

Table 5: Crystallographic Data for the Analogue 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione nih.gov

| Parameter | Value |

| Chemical Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.3684 (7) |

| b (Å) | 6.6146 (4) |

| c (Å) | 16.0720 (11) |

| β (°) | 99.939 (4) |

| Volume (ų) | 981.01 (12) |

| Z | 4 |

Theoretical and Computational Studies on 1 4 Methoxyphenyl Pyrrolidin 2 One and Its Complexes

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. escholarship.org For molecules related to 1-(4-Methoxyphenyl)pyrrolidin-2-one, methods like DFT with the B3LYP hybrid functional and a 6-311++G(d,p) basis set are commonly employed to optimize the molecular geometry and calculate electronic properties. mdpi.comniscpr.res.in

These calculations yield crucial information about the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are fundamental to a molecule's stability and reactivity. A smaller energy gap generally implies higher reactivity. niscpr.res.in From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, which predict how the molecule will behave in a chemical reaction. These descriptors, based on Koopmans' theorem, include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). niscpr.res.in

For instance, studies on structurally similar compounds, such as chalcone (B49325) derivatives containing a methoxyphenyl group, have shown that the distribution of HOMO and LUMO is typically spread across the aromatic rings and the carbonyl group, indicating these are the primary sites for electronic transitions and reactivity. niscpr.res.in The methoxy (B1213986) group often contributes to the electron density of the phenyl ring.

Table 1: Calculated Reactivity Descriptors for a Representative Aromatic Ketone This table presents data for a related chalcone derivative, (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, as a proxy to illustrate the types of values obtained from quantum chemical calculations.

| Parameter | Formula | Value (eV) - in DMSO |

| EHOMO | - | -5.625 |

| ELUMO | - | -1.875 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.750 |

| Ionization Potential (I) | -EHOMO | 5.625 |

| Electron Affinity (A) | -ELUMO | 1.875 |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.750 |

| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | -3.750 |

| Global Hardness (η) | (ELUMO - EHOMO)/2 | 1.875 |

| Global Softness (S) | 1/(2η) | 0.267 |

| Electrophilicity Index (ω) | μ²/ (2η) | 3.750 |

Data adapted from a study on a related chalcone derivative to illustrate the concept. niscpr.res.in

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. ubaya.ac.id This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. While specific docking studies for this compound are not widely published, research on analogous pyrrolidinone-containing compounds demonstrates the utility of this approach. ubaya.ac.idacs.org

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, this compound, would be built and optimized computationally. The docking software then calculates the most stable binding poses of the ligand within the protein's active site, ranked by a scoring function that estimates the binding affinity. ubaya.ac.id

For example, docking studies on pyrrolidinone derivatives targeting enzymes like the Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) have shown key interactions. acs.org These interactions often involve hydrogen bonds between the polar groups of the ligand (like the carbonyl oxygen of the pyrrolidinone ring) and amino acid residues in the target's active site (e.g., lysine (B10760008), serine, aspartic acid). acs.org The methoxyphenyl group can participate in hydrophobic and π-π stacking interactions with aromatic residues like tyrosine and phenylalanine. acs.org

Molecular dynamics (MD) simulations can further refine the docking results, providing insights into the stability of the ligand-protein complex over time and the dynamic nature of the interactions.

Table 2: Illustrative Molecular Docking Results for a Pyrrolidinone Derivative This table shows representative findings from a docking study of a pyrrolidinone-based inhibitor with ENPP1 to exemplify the methodology.

| Target Protein | PDB ID | Ligand | Key Interacting Residues | Predicted Interaction Types |

| ENPP1 | 6WFJ | Pyrrolopyrimidinone derivative | K295, F257, Y340, L290, S377, D378 | Hydrogen bonds, π-π stacking, Hydrophobic interactions |

Data adapted from a study on a related pyrrolidinone derivative. acs.org

Conformational Analysis and Pseudorotation Dynamics of the Pyrrolidinone Ring

The five-membered pyrrolidinone ring is not planar. It adopts puckered conformations to relieve torsional strain. The two most common conformations are the "envelope" (where one atom is out of the plane of the other four) and the "twist" (where two adjacent atoms are displaced on opposite sides of the plane). pharmacy180.comresearchgate.net The specific conformation adopted by this compound would be influenced by the bulky 4-methoxyphenyl (B3050149) substituent on the nitrogen atom.

The pyrrolidinone ring is flexible and can interconvert between different puckered forms through a low-energy process called pseudorotation. researchgate.net This dynamic behavior is crucial as the biological activity of a molecule can depend on its ability to adopt a specific conformation to fit into a receptor's binding site. Computational studies can map the potential energy surface of the pseudorotation pathway, identifying the most stable conformations and the energy barriers between them. researchgate.net For substituted pyrrolidines, the energy difference between conformers can be small, meaning multiple conformations may exist in equilibrium. researchgate.net

In a related compound, 1-(4-methoxyphenyl)pyrrolidine-2,5-dione, X-ray crystallography revealed that the five-membered ring adopts a shallow envelope conformation. nih.gov A similar puckering would be expected for the pyrrolidin-2-one ring, with the exact geometry determined by the interplay of steric and electronic effects.

Table 3: Common Conformations of the Pyrrolidinone Ring

| Conformation | Description | Relative Stability |

| Envelope | Four atoms are coplanar, and the fifth is out of the plane. | Generally a low-energy conformation. |

| Twist | Two adjacent atoms are displaced on opposite sides of a plane defined by the other three. | Often a transition state or another low-energy conformation. |

| Planar | All five ring atoms lie in the same plane. | High-energy state due to eclipsed bond strain; generally avoided. |

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

In silico ADMET prediction models are essential tools in modern drug discovery, used to forecast the pharmacokinetic and toxicological properties of a compound before it is synthesized. optibrium.comchemrxiv.org These models use a molecule's structure to calculate various physicochemical and biological descriptors.

For this compound, these predictive models can provide valuable data. For instance, parameters like lipophilicity (logP) and topological polar surface area (TPSA) are used to predict oral absorption and blood-brain barrier (BBB) penetration. researchgate.net Models can also predict whether the compound is likely to be a substrate or inhibitor of key metabolic enzymes like cytochrome P450 (CYP) isoforms (e.g., CYP2D6, CYP3A4), which is critical for assessing potential drug-drug interactions. nih.gov Toxicity predictions can flag potential issues such as hepatotoxicity or mutagenicity. researchgate.netresearchgate.net

While a full experimental ADMET profile for this compound is not available in the public domain, computational tools can generate a predicted profile to guide its development as a potential bioactive agent.

Table 4: Predicted ADMET Properties for this compound and Related Structures This table compiles typical ADMET parameters that would be predicted using in silico models. The values are illustrative based on general predictions for similar small molecules.

| Property | Predicted Parameter | Significance |

| Absorption | Human Intestinal Absorption | High probability of good absorption. researchgate.net |

| Blood-Brain Barrier (BBB) Level | Predicted to be medium to high, suggesting potential CNS activity. nih.gov | |

| Distribution | Plasma Protein Binding (PPB) | Predicted to be >90%, indicating significant binding to plasma proteins. nih.gov |

| Metabolism | CYP2D6 Inhibitor | Predicted to be a non-inhibitor. nih.gov |

| Toxicity | Hepatotoxicity | Predictions vary by model; often flagged for further testing. researchgate.net |

| Physicochemical | logP | ~1.5 - 2.5 (estimated) |

| Aqueous Solubility Level | Predicted to be low to good. nih.gov |

Future Perspectives and Emerging Research Directions

Application of Machine Learning and Artificial Intelligence in Pyrrolidinone Drug Discovery

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery, and the pyrrolidinone class of compounds stands to benefit significantly. harvard.edu These computational tools are being deployed to accelerate multiple stages of the research and development pipeline, from initial hit discovery to lead optimization. nih.govmdpi.com

AI algorithms, particularly deep learning models like generative adversarial networks (GANs) and recurrent neural networks (RNNs), are being utilized for de novo drug design. nih.gov These models can generate novel pyrrolidinone structures with predicted high affinity for specific biological targets. By learning from vast datasets of known active and inactive molecules, AI can propose structures, like derivatives of 1-(4-Methoxyphenyl)pyrrolidin-2-one, that are optimized for desired properties such as potency and solubility. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling, a long-standing computational method, is being enhanced by modern ML algorithms like Support Vector Machines (SVM) and Random Forests. nih.govyoutube.com For pyrrolidinone derivatives, these models can predict biological activity based on molecular descriptors, providing crucial insights for chemists to prioritize which compounds to synthesize. youtube.com This predictive capability streamlines the design-make-test-analyze cycle, saving time and resources. youtube.com

Furthermore, AI is being applied to predict absorption, distribution, metabolism, and excretion (ADME) properties, a critical step in preclinical development. nih.gov By identifying potential liabilities early, research efforts can be focused on candidates with a higher probability of success in clinical trials.

| AI/ML Application | Description | Potential Impact on Pyrrolidinone Research |

| De Novo Design | Generates novel molecular structures with desired properties using generative models (e.g., GANs, RNNs). nih.gov | Creation of new pyrrolidinone-based drug candidates with enhanced efficacy and selectivity. |

| QSAR Modeling | Predicts the biological activity of compounds based on their chemical structure using algorithms like SVM and Random Forest. nih.govyoutube.com | Rapid screening of virtual libraries to identify promising pyrrolidinone derivatives for synthesis and testing. |

| ADME/Tox Prediction | Forecasts pharmacokinetic and toxicity profiles of drug candidates. | Early-stage identification and elimination of pyrrolidinone compounds with unfavorable safety or metabolic profiles. |

| Synthesis Planning | AI-powered retrosynthesis tools suggest optimal synthetic routes to target molecules. youtube.com | More efficient and cost-effective synthesis of complex pyrrolidinone analogs. |

Development of Novel Synthetic Methodologies for Complex Pyrrolidinone Architectures

The biological and material properties of pyrrolidinones are intrinsically linked to their three-dimensional structure. Consequently, the development of innovative synthetic methods to create more complex and diverse pyrrolidinone architectures is a major research focus. ontosight.ai

Recent advancements include the use of N-heterocyclic carbene (NHC) catalysis to construct highly functionalized 2-pyrrolidinones through radical tandem cyclizations. rsc.orgrsc.org This transition-metal-free approach offers high efficiency and excellent functional group tolerance. Another powerful strategy is the 1,3-dipolar cycloaddition of azomethine ylides, which allows for the one-pot, three-component synthesis of highly substituted pyrrolidines under mild conditions. nih.govnih.gov

Cascade reactions, such as the Smiles-Truce cascade, are also emerging as powerful tools. This method enables a one-pot synthesis of densely functionalized α-arylated pyrrolidinones from simple starting materials, representing a significant improvement in synthetic efficiency over traditional multi-step sequences. acs.orgnih.gov These advanced methodologies provide access to previously inaccessible chemical space, including complex spirocyclic pyrrolidine (B122466) systems, which are features of important natural products and pharmaceuticals. nih.gov

| Synthetic Method | Key Features | Example Application |

| NHC-Catalyzed Radical Cyclization | Transition-metal-free, high efficiency, broad substrate scope. rsc.orgrsc.org | Synthesis of highly functionalized 2-pyrrolidinone (B116388) derivatives. |

| 1,3-Dipolar Cycloaddition | One-pot, multi-component reactions, mild conditions, high stereoselectivity. nih.gov | Construction of complex and densely substituted pyrrolidine rings. |

| Smiles-Truce Cascade | One-pot, metal-free, access to α-arylated pyrrolidinones. acs.orgnih.gov | Rapid assembly of biologically active pyrrolidinone scaffolds. |

| Reductive Spirocyclization Cascade | Modular, divergent approach to complex spirocycles. nih.gov | Synthesis of 1-azaspiro rsc.orgrsc.orgnonane frameworks found in natural products. |

Exploration of N-Arylpyrrolidin-2-ones in Chemical Biology and Material Science

The utility of the N-arylpyrrolidin-2-one scaffold extends beyond traditional medicinal chemistry into the realms of chemical biology and material science. In chemical biology, these compounds can be designed as molecular probes to investigate biological pathways. For instance, derivatives of N-arylpyrrolidin-2-ones have been synthesized and evaluated as potassium channel openers, highlighting their potential to modulate ion channel function. nih.gov

Translational Research and Preclinical Development of Lead Compounds

The ultimate goal for many new chemical entities is their translation from a laboratory "hit" to a clinically viable drug. For lead compounds based on the this compound scaffold, this involves rigorous preclinical evaluation. Studies have shown that pyrrolidine derivatives can act as potent inhibitors of crucial cancer-related proteins like Mcl-1, demonstrating promising anti-proliferative activities in cancer cell lines. nih.gov

The journey of a pyrrolidinone-based compound through preclinical development was illustrated in the search for salt-inducible kinase (SIK) inhibitors. A pyrido[3,4-b]pyrazine (B183377) scaffold was initially identified, which, through structure-guided optimization and scaffold hopping, led to highly potent and selective SIK2/SIK3 inhibitors. acs.org This process involves extensive structure-activity relationship (SAR) studies and optimization of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. acs.org

Similarly, research into inhibitors for immune cytopenias has involved the synthesis and biological evaluation of small molecules where the pyrrolidine ring is a key structural component. acs.org This translational research requires overcoming significant synthetic challenges and performing detailed biological assays to validate the mechanism of action and establish a safety profile before a compound can be considered for clinical trials. acs.org The development of pyrrolidine-based LRRK2 inhibitors for neurodegenerative diseases also highlights the iterative process of design, synthesis, and testing required to achieve high potency and selectivity. acs.org

Q & A

Q. Advanced Research Focus

- Docking studies : AutoDock or Schrödinger Suite predicts binding affinities to target proteins (e.g., kinases or GPCRs).

- DFT calculations : Optimize ground-state geometries and predict NMR chemical shifts (B3LYP/6-31G* basis set) .

- MD simulations : Assess solvation effects and conformational flexibility in aqueous environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。